Hydrobenzoin

Chiral chromatography Enantioseparation Analytical method development

Researchers requiring scalable chiral diols face prohibitive costs and stereochemical inconsistency when substituting alternative scaffolds. Hydrobenzoin (CAS 492-70-6) is among the least expensive C₂-symmetric chiral diols available in kilogram quantities, delivering both economic and stereochemical reliability. • >99% ee achievable via RuCl(Tsdpen)(η⁶-arene) transfer hydrogenation (S/C up to 2000:1), eliminating meso-byproduct contamination • Unique borate complexation enables robust enantiopurity QC (Rs >2.1 on β-cyclodextrin CSPs) • Modular ortho,ortho'-dimetalation supports rapid derivative library synthesis for catalyst SAR

Molecular Formula C14H14O2
Molecular Weight 214.26 g/mol
CAS No. 492-70-6
Cat. No. B1198784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrobenzoin
CAS492-70-6
Synonymshydrobenzoin
Molecular FormulaC14H14O2
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)O
InChIInChI=1S/C14H14O2/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-16H
InChIKeyIHPDTPWNFBQHEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hydrobenzoin Sourcing & Stereochemical Properties


Hydrobenzoin (1,2-diphenyl-1,2-ethanediol), a chiral vicinal diol with molecular formula C₁₄H₁₄O₂ and molecular weight 214.26 g/mol, exists as three distinct stereochemical forms: the enantiomeric pair (R,R)- and (S,S)-hydrobenzoin, and the achiral meso-hydrobenzoin [1]. The racemic (±)-mixture (CAS 492-70-6) is a white to off-white crystalline solid with variable reported melting points (123–140°C depending on stereoisomeric composition and purity), predicted boiling point 373.0±37.0°C, and aqueous solubility of approximately 2.5 g/L at 20°C . Importantly, procurement specifications must distinguish between the racemic mixture (492-70-6), the enantiopure (R,R)-form (52340-78-0), the (S,S)-form (2325-10-2), and the meso-isomer (579-43-1), as each demonstrates fundamentally different physical properties and reactivity profiles that preclude generic interchangeability in synthetic applications [2].

Why Hydrobenzoin Is Irreplaceable


Substitution of hydrobenzoin with structurally similar compounds such as benzoin or other vicinal diols introduces fundamentally different stereochemical and functional outcomes that directly impact synthetic efficiency and product quality. Hydrobenzoin contains two adjacent secondary alcohol groups on a 1,2-diphenylethane backbone, conferring C₂ symmetry in its chiral forms and enabling distinct coordination geometries with metal catalysts [1]. In contrast, benzoin (2-hydroxy-1,2-diphenylethanone) bears a ketone group that alters hydrogen-bonding capacity and metal-binding affinity. Comparative enantioseparation studies demonstrate that hydrobenzoin exhibits unique borate complexation behavior not observed with benzoin or benzoin methyl ether, directly affecting chromatographic resolution and analytical method transfer [2]. Furthermore, the procurement cost differential among C₂-symmetric chiral diols is substantial—chiral hydrobenzoin is among the least expensive C₂-symmetric diols available in kilogram quantities, a critical consideration for process chemistry scale-up [1]. Generic substitution without rigorous stereochemical validation would compromise both reaction stereoselectivity and economic viability.

Hydrobenzoin Comparative Evidence


Enantioseparation vs. Benzoin on β-Cyclodextrin CSP

Comparative evaluation of hydrobenzoin and benzoin enantioseparation on β-cyclodextrin (β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) bonded chiral stationary phases reveals that hydrobenzoin requires borate buffer for effective resolution, whereas benzoin separation is primarily governed by cyclodextrin complexation alone. The separation factor (α) and resolution (Rs) for hydrobenzoin on HP-β-CD CSP under optimized borate buffer conditions demonstrate a 2.3-fold improvement in resolution compared to benzoin under identical mobile phase conditions [1].

Chiral chromatography Enantioseparation Analytical method development

Ru-Catalyzed Asymmetric Transfer Hydrogenation

The RuCl[(S,S)-Tsdpen)(η⁶-p-cymene)]-catalyzed asymmetric transfer hydrogenation of benzil proceeds with a substrate/catalyst molar ratio of 1000–2000 to give (R,R)-hydrobenzoin quantitatively with 97% diastereomeric excess (de) and >99% enantiomeric excess (ee) via dynamic kinetic resolution [1]. This represents a substantial improvement over earlier oxazaborolidine-catalyzed reductions of benzils with borane/methyl sulfide, which produce chiral hydrobenzoins together with meso-1,2-diol impurities due to inherent preference for meso-isomer formation [1].

Asymmetric catalysis Transfer hydrogenation Process chemistry

Meso-Hydrobenzoin Desymmetrization

Enantioselective desymmetric tosylation of meso-hydrobenzoin catalyzed by a chiral bisoxazoline–CuCl₂ complex, followed by base-promoted intramolecular cyclization, furnishes trans-stilbene oxide in high yield with up to 99% enantiomeric excess (ee) in a one-pot operation at ambient temperature [1]. This protocol offers a significant advantage over the classical Sharpless asymmetric dihydroxylation route, which requires stoichiometric osmium and separate reduction steps, and over Shi's dioxirane-mediated epoxidation, which employs less atom-economical oxidants [1].

Desymmetrization Chiral epoxide synthesis One-pot asymmetric synthesis

Directed ortho-Dimetalation for Enhanced Stereoselectivity

Directed ortho,ortho'-dimetalation of hydrobenzoin using n-BuLi provides direct access to ortho-functionalized derivatives in a one-pot procedure [1]. Notably, ortho,ortho'-disubstituted hydrobenzoin derivatives display improved diastereoselectivity and enantioselectivity over the parent diol in asymmetric catalysis. For example, the hydrobenzoin·SnCl₄ complex (unsubstituted) promotes allylboration of hydrocinnamaldehyde with 26% ee, whereas incorporation of cyclooctyl rings at ortho positions (Vivol·SnCl₄ complex) substantially enhances enantioselectivity in related transformations [1].

Chiral ligand design Directed ortho-metalation Asymmetric catalysis optimization

Procurement Cost vs. BINOL and TADDOL

Among C₂-symmetric chiral diols, chiral hydrobenzoin is one of the most economically accessible options procurable in kilogram quantities [1]. A comparative analysis of Aldrich catalog pricing (circa 2011) for representative C₂-symmetric chiral diols indicates that (R,R)- and (S,S)-hydrobenzoin are priced substantially lower than (R)- or (S)-BINOL and TADDOL derivatives, a cost differential that persists in contemporary vendor catalogs [1]. This economic advantage is further supported by the industrial availability of enantiopure hydrobenzoin with optical purity ee ≥99% (HPLC or GLC verified) from multiple reputable suppliers .

Process chemistry Chiral pool economics Scale-up procurement

Hydrobenzoin Application Scenarios


Kilogram-Scale Asymmetric Synthesis

Process chemistry teams requiring scalable, cost-effective production of enantiopure (R,R)- or (S,S)-hydrobenzoin should prioritize the RuCl(Tsdpen)(η⁶-arene) transfer hydrogenation system using benzil as substrate. This method operates with substrate/catalyst ratios up to 2000:1, delivers >99% ee and 97% de, and proceeds quantitatively at room temperature in HCOOH/Et₃N, substantially outperforming oxazaborolidine-based reductions that generate meso-byproduct contamination [1]. The exceptional catalyst turnover number supports economical multi-kilogram production of enantiopure material suitable for downstream pharmaceutical intermediate synthesis and chiral ligand manufacturing.

Enantioseparation with Borate-Modified Cyclodextrin CSP

Quality control laboratories developing analytical methods for hydrobenzoin enantiomeric purity determination must employ borate buffer-containing mobile phases (20 mM borate, pH 9.0) when using β-cyclodextrin or hydroxypropyl-β-cyclodextrin bonded CSPs. Hydrobenzoin's enantioseparation is uniquely governed by hydrobenzoin-borate complex interaction with the CSP, achieving resolution (Rs) values exceeding 2.1 under optimized conditions, whereas structurally related benzoin does not require borate and exhibits significantly lower resolution under identical conditions [1]. Method transfer between hydrobenzoin and other vicinal diols without borate optimization will result in analytical failure; procurement specifications should explicitly reference this requirement.

One-Pot Synthesis of Chiral Stilbene Oxide

Synthetic laboratories and fine chemical manufacturers seeking homochiral stilbene oxide—a versatile intermediate for chiral ligands, auxiliaries, and building blocks—should procure meso-hydrobenzoin and employ bisoxazoline–Cu(II) catalyzed desymmetric monosulfonylation followed by base-promoted cyclization. This one-pot protocol delivers trans-stilbene oxide with up to 99% ee at ambient temperature [1]. Compared to the classical two-step sequence (Sharpless asymmetric dihydroxylation of trans-stilbene followed by conversion to epoxide), this approach eliminates stoichiometric osmium and reduces step count while maintaining exceptional stereocontrol. The method is particularly valuable for producing enantiopure epoxides destined for pharmaceutical and agrochemical active ingredient synthesis.

Tunable Ligand Platform via ortho-Dimetalation

Medicinal chemistry and catalyst discovery groups developing novel asymmetric transformations should select hydrobenzoin as a core scaffold over less modifiable alternatives (BINOL, TADDOL) when ligand tuning is anticipated. The directed ortho,ortho'-dimetalation protocol using n-BuLi enables one-pot installation of diverse ortho-substituents, creating a library of derivatives with tunable steric and electronic properties [1]. Since ortho-substituted hydrobenzoin derivatives consistently exhibit improved enantioselectivity relative to the parent diol (e.g., 26% ee baseline improved substantially with cyclooctyl substitution) [1], this modular derivatization pathway accelerates catalyst structure–activity relationship studies and supports high-throughput screening workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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